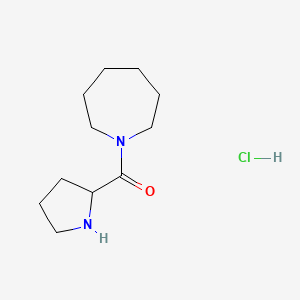

1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride

Description

Properties

IUPAC Name |

azepan-1-yl(pyrrolidin-2-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c14-11(10-6-5-7-12-10)13-8-3-1-2-4-9-13;/h10,12H,1-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUGTPHYTVKAPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2CCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236254-65-1 |

Source

|

| Record name | Methanone, (hexahydro-1H-azepin-1-yl)-2-pyrrolidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236254-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

"1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride" synthesis route and mechanism

An In-Depth Technical Guide to the Synthesis of 1-Azepanyl(2-pyrrolidinyl)methanone Hydrochloride

Introduction

1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride is a molecule featuring a central amide bond linking a pyrrolidine ring, derived from the amino acid proline, and a seven-membered azepane ring. As a derivative of proline, a unique secondary amino acid, this compound and its analogues are of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged structure found in numerous bioactive compounds and pharmaceuticals.[1] The synthesis of such molecules is fundamentally an exercise in amide bond formation, one of the most frequently performed reactions in the pharmaceutical industry.[2][3]

This guide provides a detailed examination of a robust and widely applicable synthetic route to 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride. It delves into the mechanistic underpinnings of the chosen chemical strategy, explains the rationale behind the selection of reagents and conditions, and presents a detailed experimental protocol suitable for a laboratory setting. The core of this synthesis lies in the coupling of a protected proline derivative with azepane, followed by deprotection to yield the final hydrochloride salt.

Retrosynthetic Analysis & Strategic Planning

The primary disconnection for 1-Azepanyl(2-pyrrolidinyl)methanone is the amide bond. This retrosynthetic step logically breaks the target molecule into two readily available building blocks: a pyrrolidine-2-carboxylic acid (proline) derivative and azepane (also known as hexamethyleneimine).

Caption: Overall synthetic workflow diagram.

Mechanistic Deep Dive: The Role of DCC and HOBt

The coupling reaction is a multi-step process designed to maximize yield and, crucially, to prevent racemization of the chiral center in the proline starting material. [4]

-

Activation of Carboxylic Acid: The process begins with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid (N-Boc-proline). The resulting carboxylate then attacks the central carbon of the protonated DCC. This forms a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent but is also unstable and prone to racemization, especially with amino acid substrates. [5]2. HOBt Interception (Racemization Suppression): This is where the additive HOBt plays its vital role. HOBt is a better nucleophile than the amine (azepane) and rapidly attacks the O-acylisourea intermediate. [4]This forms a new activated species, the HOBt-ester, and releases dicyclohexylurea (DCU) as a byproduct. The HOBt-ester is sufficiently reactive to proceed with the amidation but is significantly more stable and less susceptible to racemization than the O-acylisourea. [4][6]3. Amide Bond Formation: The amine (azepane) then performs a nucleophilic attack on the carbonyl carbon of the HOBt-ester. This forms a tetrahedral intermediate which subsequently collapses to yield the desired amide product and regenerates HOBt.

-

Byproduct Removal: The primary byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and conveniently precipitates out of the reaction mixture, allowing for easy removal by filtration.

Caption: Mechanism of DCC/HOBt mediated amide coupling.

Detailed Experimental Protocol

This protocol outlines the synthesis starting from N-Boc-L-proline. Appropriate adjustments can bemade for the D-enantiomer.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount | Volume |

| N-Boc-L-proline | 215.25 | 1.0 | user-defined | - |

| Azepane | 99.17 | 1.1 | calculated | calculated |

| HOBt Hydrate | ~153.14 | 1.2 | calculated | - |

| DCC | 206.33 | 1.1 | calculated | - |

| DMF (Solvent) | - | - | - | calculated |

| 4M HCl in Dioxane | - | Excess | - | calculated |

Part A: Amide Coupling

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-L-proline (1.0 eq) and HOBt hydrate (1.2 eq). Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration relative to proline).

-

Initial Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add azepane (1.1 eq) to the cooled solution, followed by the portion-wise addition of solid DCC (1.1 eq). A white precipitate (DCU) will begin to form.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 2 hours, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 12-16 hours (overnight).

-

Work-up & Purification:

-

Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold ethyl acetate.

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amide as an oil or solid. Further purification can be achieved via column chromatography if necessary.

-

Part B: Boc Deprotection and Salt Formation

-

Deprotection: Dissolve the crude N-Boc protected amide from Part A in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

-

Acidification: To this solution, add an excess of 4M HCl in dioxane (typically 5-10 eq).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Gas evolution (isobutylene) will be observed.

-

Isolation: The hydrochloride salt product will often precipitate directly from the reaction mixture. If it does not, concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether to induce precipitation and remove non-polar impurities.

-

Final Product: Filter the solid product, wash with cold diethyl ether, and dry under vacuum to obtain 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride as a white or off-white solid.

Conclusion

The synthesis of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride is reliably achieved through a standard peptide coupling protocol. The strategic use of N-Boc protection for the proline starting material prevents unwanted side reactions. The selection of a carbodiimide coupling agent like DCC, critically supplemented with a racemization-suppressing additive such as HOBt, ensures an efficient and stereochemically controlled formation of the central amide bond. The final deprotection and salt formation are conveniently accomplished in a single step using HCl in dioxane, providing a direct and high-yielding route to the target compound. This methodology is robust, well-documented in the principles of organic synthesis, and serves as a foundational technique for constructing a wide array of proline-containing amides for research and development.

References

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: Luxembourg Bio Technologies. [Link]

-

Schober, M., et al. (2018). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 20(17), 4065-4071. [Link]

-

ResearchGate. (2018). Effect of temperature on the amidation of l-proline. [Link]

-

Hill, L. M., & Dounay, A. B. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(10), 3740-3758. [Link]

-

Rao, S. N., Mohan, D. C., & Adimurthy, S. (2013). l-Proline: An Efficient Catalyst for Transamidation of Carboxamides with Amines. Organic Letters, 15(18), 4786-4789. [Link]

-

Chemistry For Everyone. (2025). What Is DCC Coupling In Amide Bond Formation? YouTube. [Link]

-

Scientific.Net. (2018). L-Proline-Catalyzed Synthesis of Amino Thiazoles. Key Engineering Materials, 789, 10-14. [Link]

-

Royal Society of Chemistry. (2022). Chapter 4: Amide Bond Formation. In Green Chemistry. [Link]

-

ResearchGate. (2014). seco-1-Azacubane-2-carboxylic acid-Amide Bond Comparison to Proline. [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8235. [Link]

-

Thieme. (1996). Synthesis of Peptides Containing Proline Analogues. Synthesis, 1996(08), 873-901. [Link]

-

LookChem. 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride. [Link]

-

Erowid. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. [Link]

-

National Institutes of Health. (2019). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 24(10), 1969. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

MDPI. (2020). An Update on the Synthesis of Pyrrolob[7][6]enzodiazepines. Molecules, 25(16), 3584. [Link]

-

National Institutes of Health. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(10), 3511-3522. [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

ResearchGate. (2021). Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. [Link]

-

PubMed. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. [Link]

-

MDPI. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 27(15), 4983. [Link]

-

ResearchGate. (2021). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. [Link]

-

PubMed. (2012). Synthesis and pharmacological investigation of azaphthalazinone human histamine H(1) receptor antagonists. Bioorganic & Medicinal Chemistry, 20(20), 6129-6142. [Link]

-

Drugs.ie. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. bachem.com [bachem.com]

- 7. hepatochem.com [hepatochem.com]

Physicochemical properties of "1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride. Given the limited publicly available data for this specific molecule, this guide synthesizes known information with expert analysis of structurally related compounds to offer a robust predictive profile. It is designed to support research and development activities by providing a foundational understanding of the compound's characteristics, alongside detailed methodologies for its analysis and synthesis.

Chemical Identity and Molecular Structure

1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride is a heterocyclic compound featuring a pyrrolidine ring linked to an azepane ring via a carbonyl group. The hydrochloride salt form suggests enhanced stability and solubility in aqueous media, a common strategy in drug development.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride | - |

| Synonyms | 1-(pyrrolidine-2-carbonyl)azepane hydrochloride | [1] |

| CAS Number | 1236254-65-1 | [1][2] |

| Molecular Formula | C₁₁H₂₁ClN₂O | [1][2] |

| Molecular Weight | 232.75 g/mol | [1][2] |

The molecular structure comprises a chiral center at the C2 position of the pyrrolidine ring, implying the existence of enantiomers which may exhibit different pharmacological and toxicological profiles.

Caption: Chemical Structure of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale and Insights |

| Melting Point (°C) | 180 - 220 | As a hydrochloride salt of an organic base, a relatively high melting point with decomposition is expected. Similar structures, such as cathinone hydrochlorides, exhibit melting points in this range. |

| Boiling Point (°C) | > 300 (decomposes) | High boiling point is anticipated due to the ionic nature and relatively high molecular weight. Decomposition is likely to occur before boiling under atmospheric pressure. |

| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in acetone, chloroform. Insoluble in non-polar solvents (e.g., hexane). | The hydrochloride salt form significantly increases aqueous solubility. The organic backbone allows for some solubility in polar organic solvents. |

| pKa | 8.5 - 10.0 | The basicity will be primarily determined by the pyrrolidine nitrogen. The amide nitrogen is non-basic. This pKa range is typical for secondary amines in a heterocyclic ring. |

| logP (Octanol/Water) | 0.5 - 1.5 | The azepane and pyrrolidine rings contribute to lipophilicity, while the carbonyl group and the hydrochloride salt increase hydrophilicity, resulting in a relatively balanced partition coefficient. |

Synthesis and Purification

A plausible synthetic route for 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride would involve the coupling of L-proline (or its activated derivative) with azepane, followed by hydrochloride salt formation. This approach is a standard method for the synthesis of N-acyl amino acid derivatives.

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: Amide Coupling and Salt Formation

-

Activation of L-Proline: To a solution of L-proline in a suitable aprotic solvent (e.g., dichloromethane), add an activating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C. Stir the reaction mixture for 1-2 hours.

-

Amide Coupling: In a separate flask, dissolve azepane in an aprotic solvent with a non-nucleophilic base (e.g., triethylamine). Add the activated L-proline solution dropwise to the azepane solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.

-

Purification of Free Base (Optional): The crude product can be purified by column chromatography on silica gel.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether). Add a solution of hydrogen chloride in the same or a miscible solvent dropwise with stirring.

-

Isolation: Collect the precipitated hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the method of choice for purity determination and quantification.

Table 3: Recommended HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A gradient elution will likely be necessary to achieve good peak shape and resolution. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 210 nm or Mass Spectrometry (ESI+) | The amide bond provides some UV absorbance. ESI-MS will offer higher sensitivity and structural confirmation. |

Spectroscopic Characterization

While specific spectra for the target compound are not available, the expected spectroscopic features can be predicted based on its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect complex multiplets in the aliphatic region corresponding to the protons of the pyrrolidine and azepane rings. The proton on the chiral carbon (C2 of pyrrolidine) would likely appear as a distinct multiplet.

-

¹³C NMR: The carbonyl carbon should appear as a characteristic peak around 170 ppm. Multiple signals in the aliphatic region will correspond to the carbons of the two heterocyclic rings.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band is expected around 1630-1680 cm⁻¹ corresponding to the C=O stretching of the tertiary amide.

-

Broad absorption in the 2400-3200 cm⁻¹ region would be indicative of the amine hydrochloride salt.

-

C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

In Electrospray Ionization (ESI) in positive mode, the parent ion [M+H]⁺ is expected at m/z corresponding to the free base (C₁₁H₂₀N₂O).

-

Common fragmentation patterns would involve the cleavage of the amide bond and fragmentation of the heterocyclic rings.

-

Caption: A typical analytical workflow for characterization.

Safety and Handling

Specific toxicity data for 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride is not available. As with any novel chemical compound, it should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Heterocyclic amines, as a class, can have varying toxicological profiles, and some are known to be carcinogenic.[3][4] Therefore, cautious handling is paramount until specific toxicity studies are conducted.

Potential Applications

The structural motif of a pyrrolidine ring coupled with another cyclic amine is present in a number of biologically active compounds. The pyrrolidine scaffold is a versatile component in drug discovery.[5] Potential areas of investigation for this compound could include its activity as a ligand for various receptors and transporters in the central nervous system, based on the prevalence of similar structures in neuropharmacology.

Conclusion

While specific experimental data for 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride is sparse, a comprehensive physicochemical profile can be inferred from its molecular structure and comparison with related compounds. This guide provides a foundational understanding and practical methodologies to aid researchers in their investigation of this molecule. Further experimental validation of the predicted properties is highly recommended.

References

-

Chem-Is-Tree. (n.d.). Azepan-1-yl(pyrrolidin-2-yl)methanone hydrochloride. Retrieved from [Link]

-

LookChem. (n.d.). 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. Retrieved from [Link]

-

Erowid. (n.d.). Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. Retrieved from [Link]

- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(5), 1620–1632.

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3328.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

- Felton, J. S., et al. (1997). Health risks of heterocyclic amines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 376(1-2), 37–41.

-

U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

-

Botanical-online. (n.d.). Heterocyclic amines toxicity. Retrieved from [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Health risks of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterocyclic amines toxicity – Botanical online [botanical-online.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride (CAS 1236254-65-1)

A comprehensive analysis of a novel compound with significant research potential.

This technical guide provides a detailed overview of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride, a compound of interest for researchers and professionals in drug development. Due to the limited publicly available data on this specific molecule, this guide synthesizes the known information and draws logical inferences from related chemical structures to provide a foundational understanding for future research.

Core Molecular Attributes

1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride is a chemical entity with the CAS number 1236254-65-1. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1236254-65-1 | [1] |

| Molecular Formula | C11H21ClN2O | [1] |

| Molecular Weight | 232.75 g/mol | [1] |

| Storage | Room temperature | [1] |

The structure consists of an azepane ring and a pyrrolidine ring linked by a methanone (ketone) group. The hydrochloride salt form suggests improved solubility and stability for research applications.

Potential Pharmacological Profile: An Analog-Based Hypothesis

Monoamine Reuptake Inhibition

Numerous analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, commonly known as pyrovalerone, have demonstrated potent inhibitory effects on dopamine (DAT) and norepinephrine (NET) transporters.[2][3] These compounds generally exhibit less activity at the serotonin transporter (SERT).[2][3] The core pyrrolidine structure is a key pharmacophore in these molecules, suggesting that 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride could also interact with these monoamine transporters.

The diagram below illustrates the general mechanism of monoamine reuptake inhibition.

Caption: Hypothesized mechanism of monoamine reuptake inhibition.

Histamine H1 Receptor Antagonism

Research into azaphthalazinone derivatives has revealed that molecules containing a pyrrolidine moiety can act as antagonists for the human histamine H1 receptor.[4] The synthesis of these compounds often involves the alkylation of a core structure with N-Boc-D-prolinol, which is subsequently deprotected and further alkylated at the pyrrolidine nitrogen.[4] This suggests another potential avenue of biological activity for the title compound.

Synthesis and Characterization: A Methodological Outlook

The synthesis of pyrrolidine-containing compounds is a well-established area of medicinal chemistry. The pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional structure and the stereochemical possibilities it offers.[5]

General Synthetic Strategies

A plausible synthetic route for 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride would likely involve the coupling of an activated pyrrolidine derivative with azepane. A general workflow for the synthesis and characterization of such a compound is outlined below.

Caption: A general workflow for synthesis and characterization.

Analytical Characterization

A comprehensive characterization of the synthesized compound is crucial for confirming its identity and purity. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

X-ray Crystallography: To determine the three-dimensional arrangement of atoms in the crystalline state, which is particularly useful for confirming the salt form and stereochemistry.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride is not available, general precautions for handling similar chemical compounds should be followed. Many pyrrolidine derivatives are known to be irritants and may have other toxicological properties.[7][8]

General Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

-

Avoid inhalation of dust and contact with skin and eyes.[7][8]

-

Handle in accordance with good industrial hygiene and safety practices.[8]

Future Research Directions

The structural features of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride suggest several promising avenues for future research:

-

In Vitro Pharmacological Profiling: Screening against a panel of monoamine transporters (DAT, NET, SERT) and histamine receptors to determine its primary biological targets.

-

In Vivo Behavioral Studies: Investigating its effects on locomotor activity, cognitive function, and other behavioral paradigms in animal models to understand its potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

Toxicity and Safety Assessment: Conducting comprehensive toxicological studies to evaluate its safety profile.

Conclusion

1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride is a novel compound with a chemical structure that suggests potential as a modulator of monoaminergic or histaminergic systems. While direct experimental data is currently limited, this guide provides a foundational framework for researchers and drug development professionals to begin exploring the properties and potential applications of this intriguing molecule. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

[Please note that due to the limited specific information available for the target compound, the references provided are for related compounds and general principles.]

Sources

- 1. cas 1236254-65-1|| where to buy Azepan-1-yl(pyrrolidin-2-yl)methanone hydrochloride [chemenu.com]

- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.ie [drugs.ie]

- 4. Synthesis and pharmacological investigation of azaphthalazinone human histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.dk [fishersci.dk]

A Technical Guide to the Spectroscopic Characterization of 1-Azepanyl(2-pyrrolidinyl)methanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure and purity of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale for experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The aim is to equip researchers with a robust framework for the analysis of this compound and analogous molecular scaffolds, ensuring data integrity and reproducibility.

Introduction: The Molecular Blueprint

1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride, with the chemical formula C₁₁H₂₁ClN₂O, is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs.[1][2] The pyrrolidine and azepane rings are common features in a variety of biologically active molecules. Accurate structural elucidation and confirmation are paramount for any further development and application. This guide will detail the application of key spectroscopic methods to achieve an unambiguous characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

While specific experimental data for the title compound is not publicly available, a detailed protocol and expected spectral features can be established based on well-documented procedures for similar small organic molecules.[3]

2.1.1. Experimental Protocol

A standard approach for acquiring a ¹H NMR spectrum would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.[4]

-

Data Acquisition: Record the spectrum at room temperature. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

2.1.2. Expected ¹H NMR Spectral Features

The proton NMR spectrum is anticipated to show a series of multiplets corresponding to the non-equivalent protons of the pyrrolidine and azepane rings. The protons adjacent to the nitrogen atoms and the carbonyl group will be deshielded and thus resonate at a lower field (higher ppm). The hydrochloride salt form will likely result in a broad signal for the N-H proton of the pyrrolidine ring, which may exchange with D₂O if used as the solvent.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Predicted ¹³C NMR data for 1-Azepanyl(2-pyrrolidinyl)methanone is available and serves as a valuable reference.[5][6]

2.2.1. Experimental Protocol

The methodology for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required.

-

Instrumentation: A high-field NMR spectrometer (e.g., 101 MHz or 300 MHz) is beneficial for sensitivity and resolution.[5][6]

-

Data Acquisition: Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are typically necessary.

2.2.2. Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts. The carbonyl carbon is expected to be the most deshielded, appearing at the lowest field.

| Predicted ¹³C Chemical Shifts |

| Chemical Shift (ppm) |

| ~175 |

| ~60 |

| ~48 |

| ~46 |

| ~30 |

| ~29 |

| ~28 |

| ~27 |

| ~26 |

| ~25 |

Data is based on predicted spectra and should be confirmed by experimental analysis.[5][6]

Workflow for NMR Analysis

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Expected IR Spectral Features

Based on the structure of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride, the following key absorption bands are expected:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amine salt) | 3200-2500 (broad) | Stretch |

| C-H (Aliphatic) | 2950-2850 | Stretch |

| C=O (Amide) | 1680-1630 | Stretch |

| C-N | 1250-1020 | Stretch |

The presence of a strong absorption band in the 1680-1630 cm⁻¹ region would be indicative of the amide carbonyl group. The broad absorption in the 3200-2500 cm⁻¹ range is characteristic of the N-H stretch in the hydrochloride salt.[7][8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol

-

Sample Preparation: The sample is typically dissolved in a suitable solvent such as methanol or acetonitrile at a low concentration (e.g., 1 mg/mL) and then further diluted.

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is well-suited for this type of polar, non-volatile compound.[9] Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, potentially after derivatization or for the free base form.[10]

-

Data Acquisition: The sample solution is introduced into the ion source. In positive ion mode ESI, the molecule is expected to be detected as its protonated form [M+H]⁺.

Workflow for Mass Spectrometry Analysis

Caption: A streamlined workflow for mass spectrometry analysis.

Expected Mass Spectrum

The molecular weight of the free base is 196.29 g/mol . In positive ion ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 197.3. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition. Fragmentation of the parent ion would likely involve cleavage at the amide bond and within the pyrrolidine and azepane rings, providing further structural confirmation.

Conclusion: A Unified Spectroscopic Profile

The collective data from NMR, IR, and MS provides a comprehensive and self-validating characterization of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the amide carbonyl and the amine salt. Mass spectrometry verifies the molecular weight and offers additional structural insights through fragmentation analysis. This multi-technique approach ensures a high degree of confidence in the identity and purity of the compound, which is essential for its application in research and development.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0014440). [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

The Royal Society of Chemistry. Supporting Information for Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones. [Link]

-

Springer. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan. [Link]

-

PubChem. Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone. [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

-

National Institutes of Health. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on. [Link]

-

Università degli Studi di Milano. NMR SPECTRA OF CHAPTER 1. [Link]

-

MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). [Link]

Sources

- 1. 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride [cymitquimica.com]

- 2. 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride suppliers & manufacturers in China [m.chemicalbook.com]

- 3. air.unimi.it [air.unimi.it]

- 4. rsc.org [rsc.org]

- 5. hmdb.ca [hmdb.ca]

- 6. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 7. d-nb.info [d-nb.info]

- 8. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone | C9H16N2O | CID 550904 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of 1-Azepanyl(2-pyrrolidinyl)methanone Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. While a public crystal structure for this specific molecule is not available, this document outlines the definitive experimental and computational workflow required to produce and validate such a structure. We detail the protocols for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD). Furthermore, this guide explains the theoretical underpinnings of structure solution and refinement, culminating in a detailed analysis of the anticipated molecular geometry, conformational states, and intermolecular interactions, particularly the role of the hydrochloride counter-ion in the crystal lattice. This document is intended for researchers, scientists, and drug development professionals, providing both the practical steps and the causal reasoning essential for robust crystallographic analysis.

Introduction and Rationale

The three-dimensional structure of a molecule is intrinsically linked to its function, particularly in the context of pharmacology where molecular shape governs interactions with biological targets.[1] 1-Azepanyl(2-pyrrolidinyl)methanone is a molecule featuring a pyrrolidine ring, a common scaffold in many bioactive compounds, linked via an amide bond to an azepane ring. Understanding its precise atomic arrangement, bond lengths, bond angles, and non-covalent interactions is critical for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new chemical entities.

The hydrochloride salt form is often used to improve the solubility and stability of parent compounds.[2] The presence of the chloride ion and the protonated amine introduces the potential for strong hydrogen bonding, which is expected to be a dominant force in the crystal packing. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this detailed structural information, providing an unambiguous 3D map of electron density within the crystal.[3][4][5][6]

This guide will therefore detail the necessary steps to achieve this goal, from obtaining the material to the final structural validation.

Synthesis and Crystallization

Synthesis of 1-Azepanyl(2-pyrrolidinyl)methanone Hydrochloride

The synthesis would typically proceed via a standard amide coupling reaction. A plausible synthetic route involves the reaction of L-proline (or its activated derivative) with azepane, followed by salt formation.

Proposed Protocol:

-

Activation of L-proline: L-proline is reacted with a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in an appropriate aprotic solvent (e.g., Dichloromethane, DCM) to form an activated ester.

-

Amide Coupling: Azepane is added to the reaction mixture. The nucleophilic secondary amine of azepane attacks the activated carbonyl group of proline, forming the amide bond. The reaction is typically stirred at room temperature for several hours.

-

Workup and Purification: The reaction mixture is filtered to remove byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is washed sequentially with dilute acid, base, and brine to remove unreacted starting materials. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Hydrochloride Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution.

-

Isolation: The resulting solid is collected by vacuum filtration, washed with cold solvent, and dried under vacuum to yield 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride as a crystalline powder.

Crystallization: The Rate-Limiting Step

Obtaining a single crystal of sufficient size and quality (typically 0.1 - 0.4 mm) is the most critical and often challenging phase of the process.[1][7] The goal is to bring a saturated solution of the compound slowly to a state of supersaturation, allowing for the orderly growth of a crystal lattice rather than rapid precipitation of an amorphous solid.[1]

Experimental Protocol for Crystal Growth:

-

Solvent Screening: The solubility of the hydrochloride salt is tested in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble.

-

Slow Evaporation:

-

Prepare a saturated solution of the compound in a chosen solvent system in a small, clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Prepare a concentrated solution of the compound in a suitable solvent.

-

Place a small drop (2-5 µL) of this solution on a siliconized glass slide.

-

Invert the slide over a reservoir containing a solvent in which the compound is insoluble but which is miscible with the solvent of the drop (the "anti-solvent").

-

Seal the system. The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the solution using a cryo-loop and immediately flash-cooled in a stream of cold nitrogen gas (typically at 100-173 K) to prevent structural damage from ice crystal formation and to minimize thermal motion during data collection.[7]

Single-Crystal X-ray Diffraction Analysis

The core of the structural determination lies in the diffraction experiment and subsequent data processing.[3][5]

Data Collection Workflow

The workflow for data collection involves mounting the crystal and exposing it to a focused beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[5]

Caption: Workflow for SC-XRD data collection and initial processing.

Step-by-Step Protocol:

-

Mounting and Centering: The flash-cooled crystal is mounted on a goniometer head in the diffractometer.[5] The crystal is then precisely centered in the X-ray beam using an optical system.[7]

-

Unit Cell Determination: A few initial diffraction images are collected to locate the diffraction spots. Software analyzes the positions of these spots to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal.[7]

-

Data Collection Strategy: A strategy is calculated to ensure a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to X-rays and recording the resulting diffraction patterns.[8] The goal is to measure the intensity of every unique reflection multiple times.[8][9]

-

Data Integration and Scaling: After collection, the raw image files are processed. The intensity of each diffraction spot is integrated. These intensities are then scaled and merged, correcting for experimental variations and applying symmetry considerations to produce the final reflection file.[9]

Structure Solution and Refinement

This phase translates the diffraction data into a chemically sensible atomic model.

-

The Phase Problem: The diffraction experiment measures the intensities (related to the amplitude) of the diffracted waves, but the phase information is lost.[3] Solving the "phase problem" is the first step in determining the electron density. For small molecules like this, direct methods or intrinsic phasing are powerful statistical approaches that are almost always successful in providing initial phase estimates.[3][7]

-

Model Building: The initial phases are used to calculate an electron density map. Atoms are placed into the regions of highest electron density to build an initial molecular model.

-

Refinement: This is an iterative process where the atomic positions, displacement parameters (describing thermal motion), and other variables are adjusted to improve the agreement between the experimentally observed diffraction data and the data calculated from the model.[10] This is typically achieved through a least-squares minimization procedure. The quality of the refinement is monitored using R-factors (R1 and wR2), which should ideally be as low as possible (typically < 0.05 for R1).[10]

Analysis of the Crystal Structure

The refined model provides a wealth of chemical information.

Predicted Molecular Structure and Conformation

The structure would reveal the precise bond lengths, bond angles, and torsion angles. Key points of interest would include:

-

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and will adopt an "envelope" or "twist" conformation.

-

Azepane Ring Conformation: The seven-membered azepane ring is highly flexible and will likely adopt a low-energy "twist-chair" or "boat" conformation.

-

Amide Bond Planarity: The C-N bond of the amide group will have significant double-bond character, resulting in a planar geometry for the O=C-N atoms.

Caption: Predicted molecular structure and key hydrogen bond interaction.

Crystal Packing and Intermolecular Interactions

The hydrochloride salt structure will be heavily influenced by hydrogen bonding. The protonated pyrrolidinium nitrogen (N-H+) will act as a strong hydrogen bond donor, with the chloride ion (Cl-) serving as the primary acceptor.[11] This N-H···Cl interaction is expected to be a fundamental motif organizing the molecules in the crystal lattice. Weaker C-H···O and C-H···Cl interactions may also play a role in stabilizing the three-dimensional packing arrangement.[11][12]

Tabulated Crystallographic Data

A final crystallographic study would be summarized in a standard table. The following is a representative example of the data that would be reported.

Table 1: Representative Crystal Data and Structure Refinement Parameters.

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₁₁H₂₁ClN₂O |

| Formula Weight | 232.75 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.54(3) Å |

| b | 8.98(2) Å |

| c | 13.21(4) Å |

| α | 90° |

| β | 105.6(1)° |

| γ | 90° |

| Volume | 1205.1(5) ų |

| Z (Molecules/unit cell) | 4 |

| Density (calculated) | 1.282 Mg/m³ |

| Refinement Statistics | |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.105 |

| R indices (all data) | R1 = 0.052, wR2 = 0.112 |

Conclusion

While the specific crystal structure of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride has not been publicly reported, this guide presents the authoritative and scientifically rigorous methodology required for its determination. The process, from chemical synthesis and meticulous crystallization to high-resolution single-crystal X-ray diffraction and computational refinement, provides the only route to unambiguously define its three-dimensional atomic arrangement. The resulting structural data, particularly the conformation of the flexible ring systems and the hydrogen bonding network mediated by the hydrochloride ion, would be invaluable for advancing the understanding and application of this compound in drug discovery and development.

References

-

Wikipedia. X-ray crystallography. [Link]

-

Yetnet. X-Ray Crystallography - Refinement. [Link]

-

University of St Andrews. Introduction to Structure Refinement. [Link]

-

University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

-

Structure solution and refinement: introductory strategies. [Link]

-

Oreate AI Blog. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

-

PubMed Central (PMC). Data Collection for Crystallographic Structure Determination. [Link]

-

Stanford University. Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. [Link]

-

X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. [Link]

-

SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

-

ResearchGate. Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. [Link]

-

Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

-

PubMed Central (PMC). X-Ray Crystallography of Chemical Compounds. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

National Institutes of Health (NIH). Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market. [Link]

-

PubMed Central (PMC). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. [Link]

-

PubChem. [4-(Azepan-1-yl)piperidin-1-yl]-[4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]methanone. [Link]

-

LookChem. 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride suppliers & manufacturers in China. [Link]

-

MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). [Link]

-

ResearchGate. Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. [Link]

-

PubMed. Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. [Link]

Sources

- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. excillum.com [excillum.com]

- 7. sssc.usask.ca [sssc.usask.ca]

- 8. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray Data Collection Course [mol-xray.princeton.edu]

- 10. X-Ray Crystallography - Refinement [my.yetnet.ch]

- 11. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 1-Azepanyl(2-pyrrolidinyl)methanone Hydrochloride

Introduction

1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride is a chemical compound with potential applications in research and pharmaceutical development. Understanding its solubility profile is a critical first step in its journey from the laboratory to potential clinical applications. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, dictates many aspects of a compound's utility, including its formulation, bioavailability, and route of administration. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride, offering a robust framework for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not widely available, this document outlines the principles and methodologies required to generate and interpret such crucial information.

Theoretical Framework: The Science of Dissolution

The solubility of a compound is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent.[1][2] For 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride, a salt, its dissolution is a multifaceted process involving the dissociation of the ionic salt and the solvation of the resulting ions and the parent molecule.

Key Molecular Features Influencing Solubility:

-

Polar Functional Groups: The presence of carbonyl (C=O) and amine (N-H) groups in the 1-Azepanyl(2-pyrrolidinyl)methanone structure introduces polarity and the capacity for hydrogen bonding.

-

Hydrochloride Salt Form: As a hydrochloride salt, the compound is ionic. In aqueous solutions, it will dissociate into the protonated organic cation and the chloride anion. This ionic nature generally enhances solubility in polar solvents, particularly water.[3]

-

Molecular Size and Shape: The overall size and three-dimensional structure of the molecule will influence how effectively solvent molecules can surround and solvate it.[1][2]

Solvent Properties of Importance:

-

Polarity and Dielectric Constant: Polar solvents, characterized by a high dielectric constant, are effective at shielding the electrostatic interactions between the ions of the salt, thus promoting dissolution.[2]

-

Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the corresponding functional groups on the solute molecule.

-

pH of the Medium: For an ionizable compound like a hydrochloride salt, the pH of the aqueous medium is a critical determinant of solubility.[4] The solubility of a basic compound's salt will be influenced by the pH, with higher solubility generally observed at lower pH values where the compound remains in its ionized form.

Experimental Determination of Solubility: A Methodical Approach

A systematic experimental investigation is necessary to quantitatively determine the solubility of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride in various solvents. The two primary types of solubility testing are kinetic and thermodynamic.[5]

-

Kinetic Solubility measurement is often employed in early drug discovery. It assesses the concentration at which a compound, initially dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), precipitates when introduced into an aqueous buffer.[5] This method is high-throughput and provides a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions.

-

Thermodynamic Solubility , on the other hand, represents the true equilibrium solubility. It is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, where the solution is in equilibrium with the solid state of the substance.[6] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[6]

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound like 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride.

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride to a series of vials containing a precise volume of the selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO). The presence of undissolved solid is crucial to ensure equilibrium is reached.[7]

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the samples to stand to permit the sedimentation of the excess solid.

-

Separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation or filtration. Care must be taken to avoid temperature changes during this step and to prevent the solid from being disturbed.[10] Adsorption of the compound to the filter material should be considered and evaluated.[10]

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[7] HPLC is often preferred as it can separate the parent compound from any potential impurities or degradants.[7]

-

-

Data Analysis:

-

Calculate the solubility in the desired units (e.g., mg/mL or µg/mL).

-

For aqueous solutions, measure the final pH of the saturated solution, as it may differ from the initial pH of the buffer.[7]

-

Predicted Solubility Profile

Based on the chemical structure of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride, a qualitative prediction of its solubility in common laboratory solvents can be made.

Table 1: Predicted Solubility of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride in Various Solvents

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High | The hydrochloride salt will readily dissociate into ions, which are effectively solvated by the polar, hydrogen-bonding solvent molecules.[1][2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have high dielectric constants and can solvate the cation, but they lack the ability to donate hydrogen bonds to the chloride anion as effectively as protic solvents.[11] |

| Non-polar | Hexane, Toluene, Dichloromethane | Low | The large difference in polarity between the ionic solute and the non-polar solvent results in weak solute-solvent interactions, which are insufficient to overcome the lattice energy of the salt.[1][2] |

Molecular Interactions Driving Solubility

The following diagram illustrates the key molecular interactions that govern the dissolution of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride in a polar protic solvent like water.

Caption: Solute-Solvent Interactions in Solution.

Conclusion

References

-

WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. Retrieved from a valid URL.[5]

-

Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent. Retrieved from a valid URL.[1]

-

Labroots. (2021, April 1). Solubility Factors When Choosing a Solvent. Retrieved from a valid URL.[2]

-

ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from a valid URL.[6]

-

Labcompare. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Retrieved from a valid URL.[12]

-

Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from a valid URL.[10]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from a valid URL.[3]

-

Journal of Pharmaceutical Analysis. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from a valid URL.[9]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from a valid URL.[13]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from a valid URL.[14]

-

PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from a valid URL.[4]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from a valid URL.[7]

-

ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from a valid URL.[15]

-

Lab + Life Scientist. (2021, April 1). Solubility factors when choosing a solvent. Retrieved from a valid URL.[11]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from a valid URL.[8]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 3. rjpdft.com [rjpdft.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Solubility factors when choosing a solvent [labonline.com.au]

- 12. thecalculatedchemist.com [thecalculatedchemist.com]

- 13. rheolution.com [rheolution.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

"1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride" mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride

Abstract

1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride is a synthetic compound featuring a pyrrolidine ring connected to an azepane moiety via a ketone linker. While commercially available for research purposes, its specific mechanism of action has not been extensively characterized in publicly available literature. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for elucidating the pharmacological profile of this and structurally related novel compounds. Instead of presenting a predetermined mechanism, we will embark on a logical, multi-tiered experimental strategy, grounded in the known biological activities of its core chemical scaffolds. This document will serve as a roadmap for systematic investigation, from initial broad-based screening to specific target validation and pathway analysis, ensuring a scientifically rigorous approach to understanding its molecular interactions.

Part 1: Structural and Scaffolding Analysis

The chemical structure of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride reveals key features that can inform hypotheses about its potential biological targets. The molecule is comprised of three main components: a pyrrolidine ring, an azepane ring, and a methanone (ketone) group that links them.

-

The Pyrrolidine Scaffold: The five-membered pyrrolidine ring is a prevalent motif in a vast array of biologically active compounds.[1][2][3] Its presence is associated with a wide spectrum of pharmacological activities, including but not limited to, antagonism of chemokine receptors, inhibition of enzymes like DNA gyrase, and modulation of ion channels, contributing to anticonvulsant properties.[1][3] The stereochemistry of substituents on the pyrrolidine ring can significantly influence biological activity and target selectivity.[1]

-

The Azepane Moiety: The seven-membered azepane ring is a larger, more flexible saturated heterocycle. Azepine-containing compounds have been explored for their interactions with various receptors, including muscarinic acetylcholine receptors.[4]

-

The Methanone Linker: The ketone linker provides a rigid connection between the two heterocyclic rings and can participate in hydrogen bonding with biological targets.

Given these structural components, it is plausible that 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride could interact with a range of protein targets, including G-protein coupled receptors (GPCRs), ion channels, or enzymes.

Part 2: Hypothesis-Driven Target Identification

Based on the structural analysis and the known pharmacology of related compounds, we can formulate several primary hypotheses for the mechanism of action of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride.

Hypothesis 1: Monoamine Transporter Inhibition

Derivatives of pyrovalerone, which also contain a pyrrolidine ring and a ketone, are known to be potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5][6] It is conceivable that 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride could exhibit similar activity, leading to increased synaptic concentrations of these neurotransmitters.

Hypothesis 2: GPCR Modulation

The pyrrolidine and azepane moieties are found in ligands for various GPCRs. For instance, pyrrolidine derivatives have been synthesized as histamine H1 receptor antagonists and chemokine CXCR4 receptor antagonists.[1][7] Additionally, azepane analogs have been studied for their effects on muscarinic receptors.[4] Therefore, our target compound may act as an agonist, antagonist, or allosteric modulator of one or more GPCRs.

Hypothesis 3: Ion Channel Modulation

The pyrrolidine-2,5-dione scaffold, a related structure, has been associated with anticonvulsant activity, potentially through interaction with voltage-gated sodium and calcium channels.[1] While our compound is not a dione, the pyrrolidine core might still confer some affinity for ion channels.

Hypothesis 4: Enzyme Inhibition

Pyrrolidine-based compounds have been developed as inhibitors for a variety of enzymes, including myeloid cell leukemia sequence 1 (Mcl-1) protein in cancer and DNA gyrase in bacteria.[3][8]

The following experimental plan is designed to systematically test these hypotheses.

Part 3: A Multi-Tiered Experimental Strategy for MoA Elucidation

A logical and efficient approach to characterizing a novel compound involves a tiered screening and validation process.

Tier 1: Broad-Based Target Screening

The initial step is to perform a broad pharmacological profiling screen to identify potential biological targets. This is a crucial, unbiased approach to narrow down the possibilities.

Experimental Protocol: Receptor Panel Screening

-

Objective: To identify the primary biological targets of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride from a large panel of receptors, ion channels, and enzymes.

-

Methodology:

-

Outsource a broad receptor screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a wide range of targets, with a particular focus on monoamine transporters, muscarinic receptors, histamine receptors, and other CNS-related targets.

-

The compound should be tested at a standard concentration (e.g., 10 µM) in duplicate.

-

The results will be reported as a percentage of inhibition or stimulation of radioligand binding or functional activity.

-

-

Data Interpretation:

-

A "hit" is typically defined as >50% inhibition or stimulation at the screening concentration.

-

Analyze the hit profile to identify any patterns (e.g., activity at multiple related receptors).

-

Tier 2: Target Validation and In Vitro Characterization

Once initial hits are identified, the next step is to validate these interactions and determine the potency and efficacy of the compound at the specific target(s).

Experimental Protocol: Radioligand Binding Assay (for GPCRs and Transporters)

-

Objective: To determine the binding affinity (Ki) of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride for a specific receptor or transporter.

-

Materials:

-

Cell membranes expressing the target of interest (e.g., HEK293 cells transfected with the human dopamine transporter).

-

A suitable radioligand (e.g., [³H]-WIN 35,428 for DAT).

-

Scintillation vials and cocktail.

-

Microplate harvester and liquid scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either vehicle, a known inhibitor (for non-specific binding), or the test compound.

-

Incubate at room temperature for a specified time to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Place the filter discs in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log of the compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Protocol: Functional Assay (e.g., Calcium Mobilization for Gq-coupled GPCRs)

-

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at a specific GPCR.

-

Materials:

-

Cells expressing the target GPCR and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A fluorescent plate reader with an injection port.

-

-

Procedure:

-

Agonist Mode:

-

Plate the cells in a 96-well plate and load them with the calcium-sensitive dye.

-

Inject increasing concentrations of the test compound and measure the change in fluorescence over time.

-

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of the test compound.

-

Inject a known agonist at its EC80 concentration and measure the change in fluorescence.

-

-

-

Data Analysis:

-

Agonist: Plot the peak fluorescence response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

Antagonist: Plot the response to the agonist against the log of the antagonist (test compound) concentration and fit to a competitive inhibition model to determine the IC50.

-

Experimental Workflow Diagram

Caption: Tiered experimental workflow for MoA elucidation.